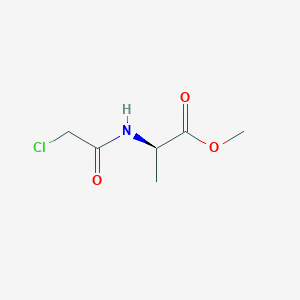

(R)-Methyl 2-(2-chloroacetamido)propanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-chloroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMQNKURMACSS-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Methyl 2 2 Chloroacetamido Propanoate

Established Reaction Pathways

The most common and established methods for synthesizing (R)-Methyl 2-(2-chloroacetamido)propanoate involve a direct, two-step sequence starting from the naturally available and chiral amino acid, (R)-alanine. This approach is favored for its efficiency and reliance on readily available starting materials.

Esterification and Amidation Routes

The synthesis typically begins with the esterification of (R)-alanine to produce (R)-alanine methyl ester. A common method involves reacting (R)-alanine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. nih.gov This reaction converts the carboxylic acid group into a methyl ester, often yielding the more stable hydrochloride salt of the amino ester. nih.govcaymanchem.com

Following esterification, the crucial amidation step is performed. This involves the N-acylation of the (R)-alanine methyl ester. The specifics of this acylation are detailed in the chloroacylation strategies below. This sequential process ensures high yields and preserves the integrity of the chiral center.

Chloroacylation Strategies

Chloroacylation is the key transformation that introduces the chloroacetamido group onto the (R)-alanine methyl ester. This is typically achieved by reacting (R)-alanine methyl ester, or its hydrochloride salt, with chloroacetyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrogen chloride that is generated. The choice of base and reaction conditions is critical to prevent side reactions and racemization. highfine.com For instance, bases like sodium bicarbonate or triethylamine (B128534) are often employed in a suitable solvent such as dichloromethane (B109758) at controlled, low temperatures to manage the reaction's exothermicity. nih.gov This method is a direct and efficient way to form the desired amide bond, leading to the final product, (R)-Methyl 2-(2-chloroacetamido)propanoate.

Table 1: Typical Reagents in Chloroacylation

| Reactant | Reagent | Role | Solvent |

| (R)-Alanine methyl ester hydrochloride | Chloroacetyl chloride | Acylating Agent | Dichloromethane |

| (R)-Alanine methyl ester hydrochloride | Triethylamine | Base | Dichloromethane |

| (R)-Alanine methyl ester hydrochloride | Sodium Bicarbonate | Base | Dichloromethane/Water |

Enantioselective Synthesis and Stereocontrol

While synthesis from (R)-alanine is the most direct route, other advanced strategies focus on creating the chiral center from prochiral precursors. These methods are vital for understanding stereochemistry and offer alternative pathways to α-amino acid derivatives.

Chiral Auxiliaries and Catalytic Approaches

Enantioselective synthesis can be achieved by using chiral auxiliaries. osi.lv These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary like tert-butanesulfinamide can be reacted with a glyoxylate (B1226380) to form a chiral N-sulfinyl imine. acs.orgnih.govrsc.org Subsequent reactions, such as alkylation or radical additions, proceed with high diastereoselectivity, controlled by the auxiliary. acs.orgnih.gov The auxiliary is then cleaved to yield the enantiomerically enriched amino acid derivative. acs.org

Catalytic approaches offer a more atom-economical method. Asymmetric hydrogenation of dehydroamino acid precursors using chiral transition metal catalysts (e.g., based on rhodium or ruthenium) is a powerful technique for establishing the stereocenter with high enantioselectivity. nih.govnih.gov Similarly, chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine-derived Schiff bases to produce α-amino acids. organic-chemistry.org

Table 2: Enantioselective Synthesis Methodologies

| Method | Key Feature | Typical Result |

| Chiral Auxiliary (e.g., Ellman's Auxiliary) | Covalent bonding of a chiral group to guide reaction stereochemistry. | High diastereoselectivity (>6:1). acs.org |

| Asymmetric Catalysis (e.g., Hydrogenation) | Use of a chiral metal catalyst to create a stereocenter. | High enantiomeric excess (e.g., up to 99%). |

| Organocatalysis | Use of small chiral organic molecules (e.g., L-proline) as catalysts. youtube.com | High enantioselectivity in various transformations. youtube.com |

Diastereoselective Transformations

Diastereoselective transformations are central to methods employing chiral auxiliaries. By attaching a chiral auxiliary, an achiral substrate is converted into a chiral molecule with a new stereocenter. The existing chirality of the auxiliary then directs the formation of a second stereocenter in a predictable manner. For example, the alkylation of enolates derived from chiral α-sulfinamido esters proceeds with high diastereoselectivity to give unnatural amino acid derivatives. acs.org Computational studies suggest that this control arises from a chelated transition state that directs the approach of the electrophile. acs.org After the desired stereochemistry is set, the products can be separated, and the auxiliary removed to furnish the enantiopure target molecule.

Control of Stereochemical Integrity

Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis. rsc.org The α-proton of amino acid esters is susceptible to epimerization (racemization) under basic conditions. nih.govresearchgate.net The condensation of N-protected chiral amino acids can be accompanied by racemization, particularly when strong bases are used. nih.gov

The mechanism of racemization often involves the formation of an azlactone intermediate, especially with N-acetyl or N-benzoyl protected amino acids, which is facilitated by the activating agent and base during the coupling reaction. nih.gov Therefore, careful selection of the base and reaction conditions is crucial. Weaker bases, such as N-methylmorpholine or 2,4,6-collidine, are often preferred over stronger bases like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to minimize racemization. highfine.comnih.gov Low reaction temperatures also help to preserve the stereochemical purity of the product. The development of mild reaction conditions, for instance using specific palladium precatalysts for N-arylation, has shown to result in minimal racemization of the amino acid ester. nih.gov

Optimization of Synthetic Parameters

Solvent Effects and Reaction Media

The choice of solvent is a critical factor that can significantly influence the reaction pathway and product distribution. In the synthesis of related chloroacetamide derivatives, solvents such as dichloromethane are commonly employed. The reaction medium's polarity and its ability to dissolve reactants and intermediates are key considerations. For instance, in Friedel-Crafts acylation reactions to produce related keto-esters, dichloromethane is a preferred solvent. google.com

Research into analogous regioselective syntheses demonstrates that the solvent can be the determining factor in which isomer is formed. nih.gov Studies on the reaction of N-arylcyanothioformamides with isothiocyanates showed that aprotic solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and particularly dimethylformamide (DMF), were highly effective in directing the reaction to exclusively generate a single desired regioisomer. nih.gov In contrast, solvents such as nitromethane, tetrahydrofuran (B95107) (THF), toluene, and benzene (B151609) favored the formation of an alternative isomer. nih.gov This highlights the power of the solvent to override other controlling factors, a principle that can be applied to optimize the synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate. nih.gov

Table 1: Influence of Solvent on Product Distribution in a Regioselective Synthesis Model Data adapted from a study on a related imidazolidineiminodithione synthesis, illustrating the principle of solvent-controlled selectivity. nih.gov

| Solvent | Product Ratio (Isomer 18 : Isomer 17) | Predominant Product |

| Nitromethane | 10 : 90 | Isomer 17 |

| Tetrahydrofuran (THF) | Varies, favors 17 | Isomer 17 |

| Toluene | Varies, favors 17 | Isomer 17 |

| Benzene | Varies, favors 17 | Isomer 17 |

| Dioxane | Varies, favors 17 | Isomer 17 |

| Acetonitrile | 90 : 10 up to 100% | Isomer 18 |

| Acetone | High selectivity for 18 | Isomer 18 |

| DMSO | High selectivity for 18 | Isomer 18 |

| DMF | Exclusive formation of 18 | Isomer 18 |

Temperature and Pressure Influences

Reaction temperature is a crucial parameter that must be carefully controlled to manage reaction rates and minimize side-product formation. For the acylation step in the synthesis of similar chloroacetamides, reactions are often conducted at low temperatures to control the exothermic nature of the reaction and improve the yield. In analogous chlorination reactions, specific temperature ranges are maintained; for example, an initial step might be conducted between 0°C and 10°C, while a subsequent chlorination is performed at a higher temperature of 50°C to 60°C for several hours to ensure the reaction proceeds to completion. google.com

Pressure is not typically a primary parameter for optimization in this type of acylation reaction, with most syntheses being carried out under atmospheric pressure.

Catalyst Selection and Loading

The choice of catalyst is fundamental to the synthesis. In the reaction of an amine with chloroacetyl chloride to form the amide bond, a base is typically required to neutralize the HCl generated. Triethylamine is a commonly used base for this purpose. Alternatively, an inorganic base like sodium bicarbonate (NaHCO₃) can be used.

In related syntheses, such as the chlorination of R-methyl lactate (B86563) to produce S-2-methyl chloropropionate, a Vilsmeier reagent, prepared from a chlorinating agent and a short-chain aliphatic substituted amide, serves as the catalytic species. google.com The molar ratio of the reactant to the Vilsmeier reagent is an important consideration, with ratios typically in the range of 1:1.1 to 1:1.4 to ensure efficient conversion. google.com

Purification and Isolation Techniques in Preparative Synthesis

Following the chemical synthesis, a multi-step purification process is necessary to isolate (R)-Methyl 2-(2-chloroacetamido)propanoate from unreacted starting materials, by-products, and catalysts.

Chromatographic Methods for Compound Separation and Purity Enhancement

Chromatography is an indispensable tool for both monitoring the progress of the reaction and for the purification of the final product. Thin-layer chromatography (TLC) is often used to track the consumption of starting materials and the formation of the product in real-time. nih.gov

For preparative purification, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents). The selection of the eluent system is critical for achieving good separation. While specific conditions for (R)-Methyl 2-(2-chloroacetamido)propanoate are proprietary, a common procedure involves dissolving the crude product in a minimal amount of solvent and applying it to a silica gel column. The column is then eluted with a solvent system of increasing polarity, allowing for the separation of the desired compound from impurities. The purity of the collected fractions is often assessed again by TLC before combining them for final workup.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. frommgroup.ch Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of a crystalline lattice, which excludes impurities.

The general protocol involves several steps:

Solvent Selection : A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Dissolution : The crude material is dissolved in a minimal amount of the hot solvent to form a saturated solution. nih.gov

Filtration : If insoluble impurities are present, a hot filtration step may be performed.

Cooling : The solution is allowed to cool slowly and without disturbance. Nucleation sites are minimized to encourage the growth of fewer, larger crystals rather than many small ones. frommgroup.ch

Isolation : The resulting crystals are isolated from the mother liquor by filtration.

Washing and Drying : The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. nih.gov

For compounds that are difficult to crystallize, techniques like vapor diffusion can be employed. frommgroup.chnih.gov This involves dissolving the compound in a small amount of a primary solvent and placing it in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. frommgroup.ch Over time, the anti-solvent vapor diffuses into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth. frommgroup.ch

Green Chemistry Considerations in Synthesis Development

The pursuit of sustainable chemical manufacturing has led to a critical evaluation of traditional synthetic methods through the lens of green chemistry. For the synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate, which is conventionally prepared via the Schotten-Baumann reaction of (R)-alanine methyl ester with chloroacetyl chloride, several key areas for improvement have been identified. These include enhancing atom economy, utilizing greener solvents, exploring catalytic and biocatalytic alternatives, and minimizing waste generation.

The traditional Schotten-Baumann acylation, while effective, presents certain environmental and safety drawbacks. wikipedia.orgorganic-chemistry.org The reaction typically employs a stoichiometric amount of base to neutralize the hydrochloric acid byproduct, and often utilizes chlorinated solvents such as dichloromethane. wikipedia.org These factors contribute to a lower atom economy and the generation of significant waste streams.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The conventional Schotten-Baumann synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate from (R)-alanine methyl ester hydrochloride and chloroacetyl chloride has a suboptimal atom economy due to the formation of stoichiometric byproducts.

Table 1: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional Schotten-Baumann | (R)-Alanine methyl ester hydrochloride, Chloroacetyl chloride, Triethylamine | (R)-Methyl 2-(2-chloroacetamido)propanoate | Triethylamine hydrochloride | ~57% |

| Catalytic Amidation | (R)-Alanine methyl ester, Chloroacetic acid | (R)-Methyl 2-(2-chloroacetamido)propanoate | Water | ~90% |

| Enzymatic Synthesis | (R)-Alanine methyl ester, Chloroacetic acid derivative | (R)-Methyl 2-(2-chloroacetamido)propanoate | Varies with acyl donor | High |

Note: The atom economy for the traditional Schotten-Baumann reaction is calculated assuming triethylamine is used as the base. The value for catalytic amidation represents a significant improvement by avoiding stoichiometric base and acyl chloride activation.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of similar N-acyl amino esters often utilize hazardous solvents like dichloromethane. wikipedia.org Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives. Research has explored the use of greener solvents for acylation reactions, including esters like ethyl acetate (B1210297) and bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov These solvents are less toxic and have a lower environmental impact compared to their halogenated counterparts.

Table 2: Comparison of Solvents for Amide Synthesis

| Solvent | Green Chemistry Classification | Key Considerations |

|---|---|---|

| Dichloromethane | Problematic | Carcinogenicity, high volatility, environmental persistence. |

| Toluene | Usable but with issues | Toxicity, flammability. |

| Ethyl Acetate | Recommended | Low toxicity, biodegradable, derived from renewable resources. |

| Cyclopentyl Methyl Ether (CPME) | Recommended | High boiling point, low peroxide formation, readily biodegradable. nih.gov |

| Water | Highly Recommended | Non-toxic, non-flammable, abundant. Challenges include reactant solubility and potential for hydrolysis. |

To overcome the limitations of stoichiometric reagents, catalytic methods for amide bond formation are being actively developed. These include the use of boronic acid catalysts or transition metal complexes that can facilitate the direct amidation of carboxylic acids with amines, generating only water as a byproduct and significantly improving atom economy. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of N-acyl amino acids and their esters. mdpi.com Enzymes such as lipases and acyltransferases can catalyze the acylation of amino esters under mild conditions, often in aqueous or solvent-free systems. nih.govnih.gov For instance, lipase-catalyzed acylation of amino alcohols has demonstrated excellent regioselectivity for the amino group, avoiding the need for protecting groups on other functionalities. nih.gov The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. researchgate.net

Chemical Reactivity and Derivatization of the R Methyl 2 2 Chloroacetamido Propanoate Framework

Reactivity of the Ester Moiety

The methyl ester group is a classic carboxylic acid derivative that partakes in characteristic nucleophilic acyl substitution reactions.

Ester hydrolysis cleaves the ester back to a carboxylic acid and an alcohol, a reaction that can be promoted by either acidic or basic conditions. libretexts.org

Under acidic conditions, the reaction is a reversible equilibrium. libretexts.org The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. embibe.com Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, (R)-2-(2-chloroacetamido)propanoic acid. embibe.com To drive the equilibrium towards the products, an excess of water is typically used. ebi.ac.uk

Base-promoted hydrolysis, often called saponification, is an irreversible process. libretexts.org A hydroxide (B78521) ion directly attacks the ester's carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. embibe.com This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group. embibe.com In the final, irreversible step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. libretexts.orgpressbooks.pub The conditions required for amide hydrolysis are generally more extreme than those for ester hydrolysis. pressbooks.pub

Enzymatic hydrolysis of α-amino acid esters is also a well-established transformation, often catalyzed by α-amino acid ester hydrolases (AEHs). ebi.ac.uk These enzymes operate under mild conditions and typically involve a serine residue in the active site acting as a nucleophile to form an acyl-enzyme intermediate, which is then hydrolyzed by water. ebi.ac.uk

Table 1: Comparison of Ester Hydrolysis Conditions

| Condition | Reagents | Key Mechanism Steps | Products | Kinetics/Reversibility |

|---|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl in H₂O | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of CH₃OH | (R)-2-(2-chloroacetamido)propanoic acid + Methanol | Reversible; driven by excess water libretexts.orgebi.ac.uk |

| Basic | NaOH or KOH in H₂O/alcohol | 1. Nucleophilic attack by OH⁻2. Elimination of CH₃O⁻3. Deprotonation of carboxylic acid | Sodium or Potassium (R)-2-(2-chloroacetamido)propanoate + Methanol | Irreversible due to final deprotonation step libretexts.org |

Transesterification is the process of converting one ester into another by reaction with an alcohol. lookchem.com This transformation can also be catalyzed by either an acid or a base.

In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol (methanol) is eliminated, and deprotonation of the new carbonyl yields the new ester. lookchem.com The reaction is an equilibrium, and to favor the formation of the desired product, the incoming alcohol is often used as the solvent. lookchem.com

Under basic conditions, an alkoxide nucleophile (e.g., ethoxide from ethanol) attacks the ester carbonyl, creating a tetrahedral intermediate. This intermediate collapses by eliminating the original alkoxide (methoxide), resulting in the new ester. lookchem.com This process is also an equilibrium, which can be shifted by using a large excess of the desired alcohol.

Table 2: Examples of Transesterification Reactions

| Incoming Alcohol | Catalyst | Product | Byproduct |

|---|---|---|---|

| Ethanol (C₂H₅OH) | H⁺ or NaOC₂H₅ | (R)-Ethyl 2-(2-chloroacetamido)propanoate | Methanol |

| Isopropanol ((CH₃)₂CHOH) | H⁺ or NaO-iPr | (R)-Isopropyl 2-(2-chloroacetamido)propanoate | Methanol |

Reactivity of the Chloroacetamido Group

The chloroacetamido moiety contains two reactive sites: the electrophilic carbon atom bonded to the chlorine and the amide bond itself.

The chlorine atom on the acetyl group is readily displaced by a variety of nucleophiles via an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Cl bond towards nucleophilic attack. This reactivity allows for the straightforward introduction of diverse functional groups.

The chemical reactivity of related N-aryl 2-chloroacetamides is well-documented and attributed to the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. This substitution can sometimes be followed by intramolecular cyclization. For example, reactions with primary or secondary amines yield N-substituted glycine (B1666218) derivatives. Similarly, thiols and carboxylates can be used as nucleophiles to form thioethers and new ester linkages, respectively.

Table 3: Examples of Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | Diethylamine ((C₂H₅)₂NH) | (R)-Methyl 2-(2-(diethylamino)acetamido)propanoate | Tertiary amine |

| Thiol | Sodium thiophenoxide (NaSPh) | (R)-Methyl 2-(2-(phenylthio)acetamido)propanoate | Thioether |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | (R)-Methyl 2-(2-acetoxyacetamido)propanoate | Anhydride-like ester |

Amide bonds are significantly more stable and less reactive than ester bonds. pressbooks.pub Their hydrolysis requires more forcing conditions, such as prolonged heating in strong aqueous acid or base. libretexts.orgpressbooks.pub

Acidic hydrolysis involves the protonation of the amide carbonyl, followed by nucleophilic attack by water. Proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is eliminated. pressbooks.pub The resulting amine is protonated under the acidic conditions, driving the reaction to completion. libretexts.org

It has been noted in studies of related N-acyl amino acid derivatives that amide bonds can exhibit unexpected hydrolytic instability under mildly acidic conditions (e.g., TFA/water), particularly when the N-acyl group is electron-rich. acs.org While the chloroacetyl group is electron-withdrawing, this highlights the potential for nuanced reactivity.

Another transformation is the reduction of the amide carbonyl. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding (R)-methyl 2-(2-chloroethylamino)propanoate. pressbooks.pub This reaction proceeds via nucleophilic addition of a hydride ion, followed by the expulsion of the oxygen atom. pressbooks.pub

Multi-Component Reactions and Heterocycle Annulation involving the Chiral Propanoate

The functional groups present in (R)-Methyl 2-(2-chloroacetamido)propanoate make it a suitable candidate for participation in multi-component reactions (MCRs) and subsequent heterocycle formation. The chloroacetyl moiety, in particular, is a key reactive handle for intramolecular cyclization following an initial intermolecular reaction.

One of the most prominent MCRs where N-acyl amino acids and their esters are utilized is the Ugi reaction . wikipedia.orgorganic-chemistry.orgnih.gov This one-pot reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org N-chloroacetylated amino acid esters can serve as the acid component in Ugi-type reactions. The resulting Ugi product contains both the chloroacetyl group and the newly formed peptide-like backbone. This sets the stage for a subsequent intramolecular cyclization. For instance, the nitrogen of the newly formed amide can act as a nucleophile, displacing the chloride to form a piperazinedione ring system. While specific examples utilizing (R)-Methyl 2-(2-chloroacetamido)propanoate in Ugi reactions leading to piperazinediones were not found in the searched literature, the synthesis of piperazine-2-acetic acid esters from 1,2-diamines highlights the feasibility of forming such heterocyclic cores. nih.gov

Another powerful transformation involving the chloroacetyl group is the synthesis of thiazolidinones . The reaction of a compound containing a thiourea (B124793) or thioamide functionality with an α-haloacetyl compound is a common route to thiazolidin-4-ones. mdpi.comchemistryjournal.netresearchgate.net In the case of (R)-Methyl 2-(2-chloroacetamido)propanoate, it could potentially react with a source of thiourea to form a thiazolidinone ring. The resulting product would retain the chiral center from the original amino acid derivative. The synthesis of thiazolidinone derivatives from various starting materials is a well-established area of research. nih.gov

The following table outlines potential heterocyclization reactions involving the (R)-Methyl 2-(2-chloroacetamido)propanoate framework based on the reactivity of the chloroacetyl group.

| Reactant(s) | Reaction Type | Resulting Heterocycle |

| Thioamide/Thiourea | Intramolecular Cyclization | Thiazolidinone |

| Ugi Product | Intramolecular Cyclization | Piperazinedione |

Theoretical and Computational Studies on R Methyl 2 2 Chloroacetamido Propanoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations are foundational for analyzing electronic properties, conformational landscapes, and vibrational spectra. researchgate.net In studies of similar organic molecules, DFT has been successfully used to predict geometries and electronic behavior. mdpi.commdpi.com

Electronic structure analysis focuses on the distribution of electrons within the molecule, which dictates its chemical reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting capability. The energy gap between HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. researchgate.net For (R)-Methyl 2-(2-chloroacetamido)propanoate, the HOMO is expected to be localized around the electron-rich regions, such as the amide nitrogen and the oxygen atoms of the ester and carbonyl groups. The LUMO is likely centered on the electrophilic carbon atoms of the carbonyl groups and the carbon atom bonded to the chlorine, indicating sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In an MEP map of the title compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen, nitrogen, and chlorine atoms, signifying these as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the amide N-H, identifying them as sites prone to nucleophilic interaction.

Table 1: Illustrative Quantum Chemical Descriptors Calculated by DFT (Note: The following values are hypothetical and serve to illustrate typical results from a DFT analysis.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com The potential energy landscape maps the energy of the molecule as a function of its conformational degrees of freedom, revealing the most stable conformers (local and global energy minima). nih.govresearchgate.net

For (R)-Methyl 2-(2-chloroacetamido)propanoate, key rotatable bonds include the C-N amide bond, the Cα-C(O) bond, and the N-C(O) bond of the chloroacetyl group. A systematic scan of the dihedral angles associated with these bonds would generate a potential energy surface. This surface would identify low-energy, stable conformations and the energy barriers that separate them. Understanding the preferred conformation is essential as it influences the molecule's biological activity and physical properties.

Table 2: Hypothetical Relative Energies of Key Conformers (Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.)

| Conformer | Dihedral Angle 1 (O=C-N-Cα) | Dihedral Angle 2 (C-N-Cα-C=O) | Relative Energy (kcal/mol) | Stability |

| Conformer A | ~180° (trans) | ~175° (anti) | 0.0 | Most Stable (Global Minimum) |

| Conformer B | ~0° (cis) | ~170° (anti) | +3.5 | Less Stable |

| Conformer C | ~180° (trans) | ~65° (gauche) | +1.8 | Local Minimum |

| Transition State | ~180° (trans) | ~120° | +5.0 | Energy Barrier |

Computational frequency analysis predicts the vibrational modes of a molecule. These calculated frequencies and their corresponding intensities can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization. DFT calculations are known to provide excellent predictions of vibrational spectra.

For (R)-Methyl 2-(2-chloroacetamido)propanoate, the calculated spectrum would show characteristic peaks corresponding to specific functional groups. For instance, strong absorption bands would be predicted for the C=O stretching modes of the ester and amide groups, the N-H stretching and bending modes, and the C-Cl stretching mode. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands.

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (Note: These are representative frequencies and assignments.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3350 | ~3300 | Amide N-H bond |

| C-H Stretch | 3010 | ~2950-3000 | Aliphatic C-H bonds |

| C=O Stretch (Amide I) | 1695 | ~1680 | Amide carbonyl |

| C=O Stretch (Ester) | 1750 | ~1740 | Ester carbonyl |

| N-H Bend (Amide II) | 1560 | ~1550 | Amide N-H bend coupled with C-N stretch |

| C-Cl Stretch | 750 | ~730 | Chloroalkane C-Cl bond |

Reaction Mechanism Investigations via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway from reactants to products, these studies can identify intermediates and transition states, providing a quantitative understanding of reaction barriers and kinetics. mdpi.com

A key step in the synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate is the N-acylation of (R)-alanine methyl ester with a chloroacetylating agent, such as chloroacetyl chloride. Computational analysis can locate the transition state (TS) for this reaction. The TS is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are being formed and broken. The calculated energy of the TS relative to the reactants gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

Reactions are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. For the synthesis of the title compound, modeling would likely show that polar solvents stabilize the charged intermediates and transition states involved in the acylation reaction, thereby lowering the activation energy and accelerating the reaction compared to the gas phase or nonpolar solvents.

Stereoselectivity Prediction and Rationalization

The synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate from its prochiral precursors or the kinetic resolution of a racemic mixture involves the creation or differentiation of a stereocenter. Predicting the stereoselectivity of such processes is a primary goal of computational chemistry.

The selective formation of the (R)-enantiomer of Methyl 2-(2-chloroacetamido)propanoate is an example of chiral induction. Computational models are instrumental in understanding the mechanisms that govern this selectivity. These models often focus on the non-covalent interactions that differentiate the diastereomeric transition states leading to the (R) and (S) products.

For the acylation of methyl alaninate (B8444949) with chloroacetyl chloride, computational models would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reactants, transition states, and products. These models can elucidate the role of chiral catalysts or auxiliaries in directing the stereochemical outcome. In the absence of an external chiral influence, the focus would be on substrate-controlled diastereoselectivity if another chiral center is present, which is not the case here.

Theoretical simulations can be employed to understand how chiral entities, such as a chiral catalyst or a co-adsorbed molecule on a surface, can influence the conformation and reactivity of a molecule like a methyl ester of a dansylated alanine. researchgate.net These studies indicate that the conformation of the chiral molecule can change depending on its interaction with the chiral environment, a principle that is fundamental to chiral induction. researchgate.net

Table 1: Representative Computational Methods for Chiral Induction Studies

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. | Provides relative energies of diastereomeric transition states, allowing for the prediction of the major enantiomer. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key structures. | Refines the energy differences between competing reaction pathways for more accurate enantiomeric excess prediction. |

| Molecular Mechanics (MM) | Conformational searching and analysis of large systems. | Identifies low-energy conformations of reactants and catalysts that precede the chemical reaction. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Elucidates the nature and strength of stabilizing interactions (e.g., hydrogen bonds, van der Waals forces) that lead to stereoselectivity. |

This table presents common computational methods and their applications in studying chiral induction, which are applicable to the analysis of (R)-Methyl 2-(2-chloroacetamido)propanoate synthesis.

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the free energy of the transition states leading to the (R) and (S) enantiomers (ΔΔG‡). Computational chemists can build detailed three-dimensional models of these transition state geometries.

For the reaction forming (R)-Methyl 2-(2-chloroacetamido)propanoate, the transition state would involve the nucleophilic attack of the amino group of methyl alaninate on the carbonyl carbon of chloroacetyl chloride. The specific orientation of the reactants at the moment of bond formation dictates the resulting stereochemistry.

By calculating the energies of the diastereomeric transition states, the expected enantiomeric ratio can be predicted using the following relationship derived from transition state theory:

ln([R]/[S]) = -ΔΔG‡ / RT

where:

[R] and [S] are the concentrations of the (R) and (S) enantiomers.

ΔΔG‡ is the difference in the Gibbs free energy of activation between the pathways leading to the R and S products (E‡(R) - E‡(S)).

R is the gas constant.

T is the absolute temperature.

Studies on related systems, such as the alkylation of chiral alanine-derived dianions, have shown that a high diastereofacial bias can be achieved, leading to diastereomeric ratios of up to 94:6. nih.gov These experimental results can be rationalized by computational models that show a preference for one reactive conformation of the intermediate due to steric hindrance and chelation effects. nih.gov

Table 2: Hypothetical Transition State Energy Calculations and Predicted Enantiomeric Excess

| Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) at 298 K | Predicted Enantiomeric Excess (%) |

| TS leading to (R)-enantiomer | 0.00 | 89 : 11 | 78 |

| TS leading to (S)-enantiomer | +1.2 | ||

| TS leading to (R)-enantiomer | 0.00 | 95 : 5 | 90 |

| TS leading to (S)-enantiomer | +1.8 | ||

| TS leading to (R)-enantiomer | 0.00 | 99 : 1 | 98 |

| TS leading to (S)-enantiomer | +2.7 |

This table provides a hypothetical representation of how calculated transition state energy differences can be used to predict the enantiomeric excess for the formation of (R)-Methyl 2-(2-chloroacetamido)propanoate.

Molecular Dynamics Simulations (if applicable to non-biological contexts)

While often used in biological contexts, molecular dynamics (MD) simulations are also a valuable tool for studying the behavior of single molecules, including chiral ones, in non-biological environments such as organic solvents. nih.govnih.gov These simulations model the atomic motions of a system over time, providing insights into conformational dynamics, solvent effects, and intermolecular interactions.

For (R)-Methyl 2-(2-chloroacetamido)propanoate, MD simulations in a non-aqueous solvent could be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule and the energy barriers between them. The presence of the chiral center and the amide bond will lead to a complex potential energy surface with multiple local minima.

Analyze Solvation Effects: Understand how the solvent molecules arrange around the chiral solute and how this solvation shell influences the solute's conformation and dynamics. nih.gov

Study Intermolecular Interactions: In concentrated solutions, MD simulations can model the aggregation of solute molecules and identify any preferred diastereomeric interactions between them.

The choice of force field is critical for accurate MD simulations. For a molecule like (R)-Methyl 2-(2-chloroacetamido)propanoate, a well-parameterized force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a custom-parameterized force field would be necessary to accurately describe the intramolecular and intermolecular interactions.

Table 3: Potential Applications of Molecular Dynamics Simulations for (R)-Methyl 2-(2-chloroacetamido)propanoate

| Simulation Focus | Information Gained | Relevance |

| Single molecule in vacuum | Intrinsic conformational preferences and vibrational modes. | Baseline for understanding the effects of solvent. |

| Single molecule in an organic solvent | Solvation free energy, solvent structuring, and solvent-induced conformational changes. | Understanding the molecule's behavior in a reaction or purification medium. nih.govnih.gov |

| Multiple molecules in a solvent | Aggregation behavior, radial distribution functions, and potential for self-assembly. | Insights into solubility, crystallization, and potential for chiral recognition in the condensed phase. |

This table outlines how molecular dynamics simulations could be applied to study (R)-Methyl 2-(2-chloroacetamido)propanoate in non-biological contexts.

Role As a Chiral Building Block and Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Amino Acid Derivatives and Peptidomimetics (excluding biological activity)

The chloroacetamide moiety and the chiral propanoate framework of (R)-Methyl 2-(2-chloroacetamido)propanoate make it an excellent starting material for the synthesis of non-natural amino acid derivatives and peptidomimetics. The chlorine atom serves as a convenient leaving group for nucleophilic substitution reactions, while the ester and amide functionalities offer sites for further chemical modification.

Researchers have utilized this building block to introduce specific side chains and to construct constrained peptide analogues. For instance, the N-chloroacetyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This approach is particularly useful in the generation of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability. The incorporation of unnatural amino acids derived from this chiral building block can enforce specific conformations, such as β-turns, which are crucial for molecular recognition processes. The relatively rigid structure of peptidomimetics provides an excellent scaffold for incorporating various side chain groups to explore their importance in molecular interactions. nih.gov

The synthesis of these derivatives often involves a multi-step sequence, starting with the alkylation or acylation at the nitrogen or α-carbon, followed by transformations of the ester group. These chemical modifications allow for the creation of a library of amino acid derivatives with tailored properties for various applications in medicinal chemistry and chemical biology, independent of their direct biological effects.

Scaffold for Heterocyclic Compound Synthesis

The inherent functionality of (R)-Methyl 2-(2-chloroacetamido)propanoate provides a versatile scaffold for the construction of various heterocyclic compounds. researchgate.net The presence of the electrophilic chloroacetyl group and the nucleophilic amide nitrogen, along with the ester moiety, allows for a range of intramolecular and intermolecular cyclization reactions.

One common strategy involves the reaction of the chloroacetamide with a suitable nucleophile, which can be either part of the same molecule or introduced externally. This can lead to the formation of rings of various sizes, such as aziridines, oxazolidinones, and other nitrogen-containing heterocycles. For example, intramolecular cyclization can be induced by treating the compound with a base, leading to the formation of a lactam.

Furthermore, the chloroacetyl group can react with dinucleophiles to construct more complex heterocyclic systems. The chemical reactivity of N-aryl 2-chloroacetamides is based on the easy replacement of the chlorine atom by nucleophiles like oxygen, nitrogen, or sulfur. researchgate.net This nucleophilic substitution can be followed by intramolecular cyclization to produce a variety of heterocyclic systems, including imidazole, pyrrole, and thiazolidine-4-one. researchgate.net The resulting heterocyclic structures, retaining the original stereocenter, are valuable chiral synthons for further elaboration in organic synthesis.

Intermediate in the Preparation of Agrochemicals and Specialty Chemicals

(R)-Methyl 2-(2-chloroacetamido)propanoate and its derivatives serve as important intermediates in the synthesis of certain agrochemicals and specialty chemicals. nih.gov The chloroacetamide functionality is a common feature in several classes of herbicides. The synthesis of these agrochemicals often involves the reaction of the chloroacetyl group with an appropriate aromatic or heterocyclic amine.

For example, the synthesis of some phenoxypropionate herbicides, a class of chiral agrochemicals, utilizes intermediates structurally related to (R)-Methyl 2-(2-chloroacetamido)propanoate. google.com The development of chiral agrochemicals is of increasing importance as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. nih.gov The use of enantiomerically pure starting materials like (R)-Methyl 2-(2-chloroacetamido)propanoate ensures the production of the desired stereoisomer of the final agrochemical product, leading to higher efficacy and reduced environmental impact. nih.gov

Beyond agrochemicals, this compound can be a precursor to various specialty chemicals. Its ability to introduce a chiral α-amino acid-like fragment into a molecule makes it a useful building block for the synthesis of fine chemicals with specific stereochemical requirements. These specialty chemicals find applications in diverse fields, including the flavor and fragrance industry and the manufacturing of advanced materials. bio-synth.in

Applications in Materials Chemistry and Polymer Science (as a monomer or precursor)

The functional groups present in (R)-Methyl 2-(2-chloroacetamido)propanoate lend themselves to applications in materials chemistry and polymer science. The molecule can potentially be used as a chiral monomer in polymerization reactions to create polymers with stereoregular backbones. The presence of the reactive chloroacetyl group allows for post-polymerization modification, enabling the introduction of various functional groups along the polymer chain.

For instance, the chloroacetyl group can serve as an initiation site for certain types of polymerization or as a point of attachment for cross-linking agents. Polymers derived from this chiral monomer could exhibit unique properties, such as chiroptical activity or the ability to form ordered supramolecular structures. These materials could find applications in areas like chiral separations, asymmetric catalysis, and biomedical devices. While specific examples of its direct use as a monomer are not extensively documented in the provided search results, its potential is evident from its chemical structure and the known reactivity of its functional groups in polymerization processes.

Development of New Synthetic Reagents and Catalysts from the Chiral Propanoate

The chiral nature of (R)-Methyl 2-(2-chloroacetamido)propanoate makes it an attractive starting material for the development of new chiral ligands and catalysts for asymmetric synthesis. The propanoate backbone can be chemically modified to incorporate coordinating atoms, such as nitrogen, oxygen, or phosphorus, which can then bind to a metal center to form a chiral catalyst.

For example, the amino group, after deprotection of the chloroacetyl group, can be derivatized to form bidentate or tridentate ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the original propanoate molecule can be transferred to the products of the catalyzed reaction, leading to high enantiomeric excesses. The use of chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds. nih.gov The development of new catalytic systems based on readily available chiral building blocks like (R)-Methyl 2-(2-chloroacetamido)propanoate is an ongoing area of research with significant potential to advance the field of asymmetric catalysis. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of fine chemicals is increasingly driven by the principles of green and sustainable chemistry. nih.gov Future research into the synthesis of (R)-Methyl 2-(2-chloroacetamido)propanoate should prioritize these principles.

Flow Chemistry: Shifting from traditional batch processing to continuous flow technologies offers significant advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. rsc.org The synthesis of the target compound, likely involving the acylation of (R)-methyl 2-aminopropanoate with chloroacetyl chloride, is well-suited for adaptation to a flow process. This would enable precise control over reaction parameters, minimizing side reactions and facilitating easier scale-up. rsc.org

Catalytic Approaches: Investigation into novel catalytic systems could reduce waste and improve efficiency. For instance, exploring enzymatic catalysis or the use of heterogeneous catalysts for the amidation step could provide a milder and more selective alternative to conventional methods.

Sustainable Reagents and Solvents: Chlorine chemistry, while providing highly reactive and useful intermediates, faces challenges regarding energy consumption and the toxicity of reagents. nih.gov Future routes could explore alternative activating groups to replace the chlorine atom or utilize more environmentally benign solvents derived from renewable feedstocks. Research into activating stable compounds through eco-friendly methodologies is a key aspect of sustainable resource circulation. nih.gov

Exploration of Undiscovered Reactivity Patterns

The chemical behavior of (R)-Methyl 2-(2-chloroacetamido)propanoate is largely dictated by the electrophilic carbon of the chloroacetamide group and the ester functionality. While its use in nucleophilic substitution reactions is established, there are numerous avenues for discovering novel reactivity.

Nucleophilic Substitution Studies: A systematic investigation into the reaction of the compound with a wide array of nucleophiles (N-based, S-based, O-based) under various conditions could reveal new synthetic possibilities. The reactivity of haloacetamides is known to be tunable based on the halogen and the molecular scaffold, suggesting that the reactivity of the target compound could be precisely controlled. acs.org

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions could potentially be applied to the C-Cl bond of the chloroacetamide moiety. Exploring conditions for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination could lead to the synthesis of complex molecular architectures previously inaccessible from this starting material.

Intramolecular Cyclizations: Designing precursors that allow for subsequent intramolecular reactions is a powerful strategy for building complex heterocyclic systems. researchgate.net By modifying the ester group or introducing other functional handles, (R)-Methyl 2-(2-chloroacetamido)propanoate could serve as a precursor to novel chiral lactams or other ring structures.

Kinetic Resolution and Asymmetric Transformations: The existing stereocenter offers a handle for diastereoselective reactions. Furthermore, the chloroacetamide group's reactivity could be harnessed in kinetic resolution processes, where it reacts at different rates with chiral reagents, allowing for the separation of enantiomers in other molecules. acs.org

Advanced Integrated Analytical Platforms for Process Monitoring

To optimize synthetic routes and understand reaction mechanisms, the implementation of Process Analytical Technology (PAT) is crucial. nih.govsigmaaldrich.com PAT involves real-time, in-process monitoring to ensure process understanding and control. nih.gov For (R)-Methyl 2-(2-chloroacetamido)propanoate, this would involve integrating advanced analytical tools directly into the reaction setup.

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentrations of reactants, intermediates, and products in real-time by tracking characteristic vibrational bands, such as the carbonyl stretches of the ester and amide groups. patsnap.com

Real-Time Chromatography and Mass Spectrometry: On-line High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), can provide highly sensitive and selective data on the reaction's progress and the formation of any impurities. patsnap.comcormica.com

The table below summarizes key analytical technologies that could be integrated into a PAT framework for the synthesis of this compound.

| Analytical Technique | Parameter Monitored | Potential Application in Synthesis | Reference |

| In-situ FTIR/Raman | Functional group concentrations (C=O, N-H, C-Cl) | Real-time tracking of reactant consumption and product formation. | patsnap.com |

| On-line HPLC/UPLC | Concentration of reactants, products, and impurities | Purity analysis, reaction endpoint determination, and kinetic profiling. | cormica.comscinopharm.com |

| Reaction Calorimetry | Heat flow | Understanding reaction thermodynamics and kinetics for safety and scaling. | patsnap.com |

| In-situ NMR | Structural information on all soluble species | Mechanistic investigation and identification of transient intermediates. | patsnap.com |

Expanding Computational Modeling to Complex Systems Involving the Compound

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, complementing experimental work. youtube.com For (R)-Methyl 2-(2-chloroacetamido)propanoate, computational studies can accelerate research and development.

Reaction Mechanism and Kinetics Simulation: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway for the synthesis and subsequent reactions of the compound. This allows for the calculation of activation energies, the identification of transition states, and a theoretical understanding of reaction kinetics and selectivity. patsnap.com Such computational analysis can provide a theoretical basis for experimental observations, for instance, in explaining reactivity trends. acs.org

Conformational Analysis: The compound possesses rotational freedom around several single bonds. Computational modeling can predict the most stable conformations and how they might influence reactivity, particularly in stereoselective transformations.

Prediction of Properties: Quantum mechanical calculations can predict various physicochemical and spectroscopic properties (e.g., NMR spectra, vibrational frequencies), which can aid in the characterization of the compound and its derivatives. High-level methods can yield highly accurate results, though they come at a significant computational cost. youtube.com

Unconventional Applications in Chemical Technologies

Beyond its role as a standard chemical intermediate, the unique combination of functional groups in (R)-Methyl 2-(2-chloroacetamido)propanoate opens the door to more unconventional applications.

Covalent Probes and Inhibitors: The chloroacetamide moiety is a well-known reactive group (or "warhead") that can form covalent bonds with nucleophilic residues like cysteine in proteins. acs.org Future research could explore the use of the compound as a scaffold for designing targeted covalent inhibitors for enzymes or as a chemical probe for activity-based protein profiling (ABPP). acs.org

Monomers for Functional Polymers: The molecule could potentially be used as a monomer or a functionalizing agent in polymer chemistry. Polymerization or grafting onto polymer backbones could introduce chirality and a reactive handle (the chlorine atom) for further post-polymerization modification, leading to new functional materials.

Surface Modification: The compound could be used to modify the surfaces of materials (e.g., silica (B1680970), gold nanoparticles). The ester or chloroacetamide group could anchor the molecule to a surface, creating a chiral, functionalized interface for applications in enantioselective separations or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.